molecular formula C10H8N2O3 B12049138 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid

5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B12049138
M. Wt: 204.18 g/mol
InChI Key: WVVMKTPNSXQTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its electron-transporting properties .

Biology and Medicine: The compound exhibits antibacterial , antifungal , anticancer , and anti-inflammatory activities. It is used in the design of pharmaceutical agents and bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of polymers , dyes , and agrochemicals . Its derivatives are also used as corrosion inhibitors and stabilizers .

Mechanism of Action

Comparison with Similar Compounds

Comparison: 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of the p-tolyl group , which enhances its lipophilicity and biological activity . Compared to other similar compounds, it exhibits higher stability and better electron-transporting properties , making it more suitable for applications in OLEDs and OSCs .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6-2-4-7(5-3-6)8-11-12-9(15-8)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

WVVMKTPNSXQTEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C(=O)O

Origin of Product

United States

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